3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a methoxy group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to improve reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include various indole derivatives, amines, and substituted indoles, which can have significant biological activities .
Scientific Research Applications
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune response . The compound’s methoxy group and pyrrolidine ring also contribute to its biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Melatonin: A hormone that regulates sleep-wake cycles, also containing an indole moiety.
Serotonin: A neurotransmitter with an indole structure, involved in mood regulation.
Uniqueness
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of an indole moiety, a methoxy group, and a pyrrolidine ring, which together confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-(3-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23N3O3/c1-14-4-3-5-16(10-14)25-21(26)12-20(22(25)27)23-9-8-15-13-24-19-7-6-17(28-2)11-18(15)19/h3-7,10-11,13,20,23-24H,8-9,12H2,1-2H3 |
InChI Key |
ACWYBBFFTQMMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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